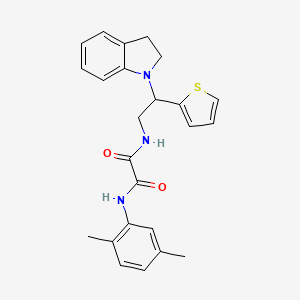![molecular formula C23H27ClN2O4S B2545411 [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851808-20-3](/img/structure/B2545411.png)
[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves strategic intermediates and regioselective processes. For instance, the synthesis of a heterocyclic amide through N-acylation and subsequent microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions is an efficient approach for creating such compounds . This suggests that similar methods could potentially be applied to the synthesis of the compound of interest, considering the structural similarities in the heterocyclic components.
Molecular Structure Analysis
Theoretical studies, such as density functional theory (DFT) calculations, are instrumental in understanding the prototropy process and the molecular conformations of heterocyclic compounds . These studies can provide valuable information on the molecular structure and stability of the compound, which is crucial for predicting its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can be complex, as seen in the Fries rearrangement mentioned in the first paper . The formation of an intimate ion pair is a key step in this process, indicating that ionic interactions play a significant role in the chemical behavior of these molecules. This knowledge can be extrapolated to understand the potential reactions that “[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone” might undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound of interest are not detailed in the provided papers, the properties of similar heterocyclic compounds can be inferred. For example, the crystallographic analysis of intermolecular interactions and energy frameworks based on different molecular conformations can shed light on the stability and solubility of such compounds . Additionally, the evaluation of related compounds for biological activity, such as ACE inhibitory activity, suggests potential pharmacological applications .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on efficient synthesis methods for compounds with complex structures. For instance, Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free synthesis approach for heterocyclic amides, highlighting the potential for developing new compounds with intricate structures through environmentally friendly methodologies (Moreno-Fuquen et al., 2019). Similarly, studies on the synthesis and structural characterization of novel N-phenylpyrazolyl aryl methanones derivatives have been conducted, showcasing the importance of structural analysis in understanding the properties of such compounds (Wang et al., 2015).
Biological Activities
Compounds with structures akin to the one have been evaluated for their biological activities. Hafez et al. (2016) synthesized novel pyrazole derivatives, assessing their antimicrobial and anticancer activities, indicating the potential therapeutic applications of these compounds (Hafez et al., 2016). Another study by Katariya et al. (2021) on oxazole clubbed pyridyl-pyrazolines emphasized their anticancer and antimicrobial properties, further underscoring the importance of chemical synthesis in drug development (Katariya et al., 2021).
Molecular Docking and Electronic Properties
Research also extends to the computational analysis of similar compounds. Jayasheela et al. (2018) conducted molecular docking studies to explore the anti-Candida activity of a specific compound, providing a foundation for understanding the interaction between such molecules and biological targets (Jayasheela et al., 2018). Additionally, the electronic properties and vibrational activities of related compounds have been probed, offering insights into their potential utility in various scientific applications (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-11-10-25-23(26)31-15-16-8-7-9-18(24)12-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJXFKHKCTCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)
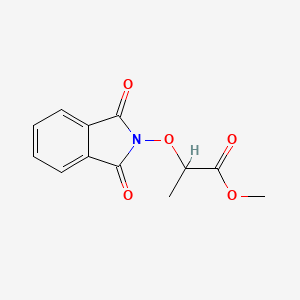
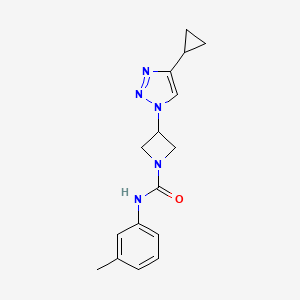
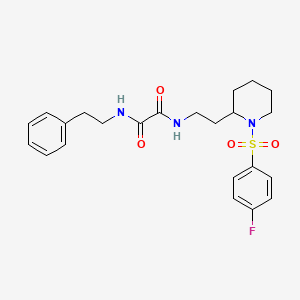
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)

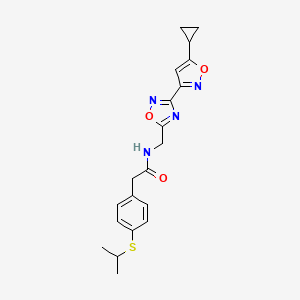
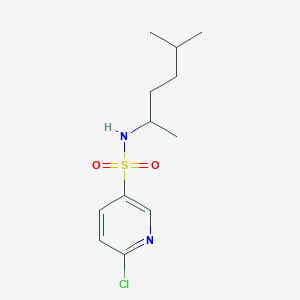
![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)
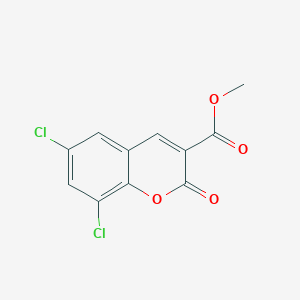
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)
